2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, a commercially available compound.
Ethoxylation: The thiophene ring is ethoxylated using ethyl bromide in the presence of a base such as sodium hydride.
Amination: The ethoxylated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The ethoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative without the ethoxy and amine groups.
2-Ethylthiophene: Similar to 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine but lacks the amine group.
5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both ethoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the thiophene ring enhances its versatility in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C9H15NOS |
---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
2-ethoxy-2-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C9H15NOS/c1-3-11-8(6-10)9-5-4-7(2)12-9/h4-5,8H,3,6,10H2,1-2H3 |
InChI-Schlüssel |
JYHZBEYXTLPPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)C1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.